5-Bromo-6-cyclopropylpyrazin-2-amine
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Overview
Description
5-Bromo-6-cyclopropylpyrazin-2-amine is a heterocyclic compound with the molecular formula C7H8BrN3 It is a derivative of pyrazine, featuring a bromine atom at the 5th position and a cyclopropyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-cyclopropylpyrazin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-cyclopropylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Scientific Research Applications
5-Bromo-6-cyclopropylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-cyclopropylpyrazin-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Another bromine-substituted heterocyclic compound with similar reactivity.
5-Bromo-6-chloro-pyrazin-2-amine: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
5-Bromo-6-cyclopropylpyrazin-2-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C7H8BrN3 |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
5-bromo-6-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8BrN3/c8-7-6(4-1-2-4)11-5(9)3-10-7/h3-4H,1-2H2,(H2,9,11) |
InChI Key |
XZHBABHHMGZELH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CN=C2Br)N |
Origin of Product |
United States |
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